molecular formula C8H9N3 B12437987 4-((Methylamino)methyl)picolinonitrile

4-((Methylamino)methyl)picolinonitrile

Cat. No.: B12437987
M. Wt: 147.18 g/mol
InChI Key: PMHNPEOWNJAMAG-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a picolinonitrile core with a methylamino group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to yield the desired picolinonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

4-((Methylamino)methyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylamino)methyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(methylaminomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-10-6-7-2-3-11-8(4-7)5-9/h2-4,10H,6H2,1H3

InChI Key

PMHNPEOWNJAMAG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)C#N

Origin of Product

United States

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